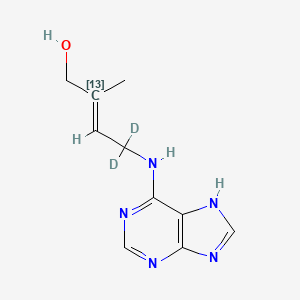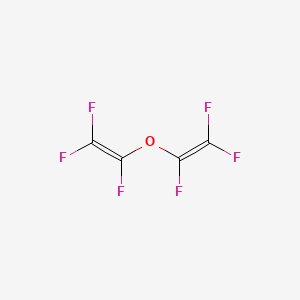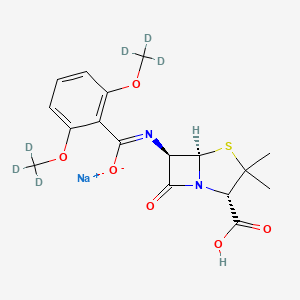
Methicillin-d6 Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methicillin-d6 Sodium is a deuterated form of methicillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is primarily used in scientific research as a stable isotope-labeled compound. Methicillin itself was discovered in 1960 and was used to treat infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methicillin-d6 Sodium involves the incorporation of deuterium atoms into the methicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methicillin-d6 Sodium, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Methicillin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methicillin to its corresponding alcohols.
Substitution: Methicillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include methicillin sulfoxide, methicillin alcohols, and substituted methicillin derivatives. These products are often used in further research to study the properties and activities of methicillin and its analogs .
Aplicaciones Científicas De Investigación
Methicillin-d6 Sodium is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of methicillin.
Biology: Employed in studies of bacterial resistance mechanisms, particularly in methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of methicillin in the body.
Industry: Applied in the development of new antibiotics and in quality control processes .
Mecanismo De Acción
Methicillin-d6 Sodium, like methicillin, exerts its effects by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme (penicillin-binding proteins or PBPs) used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methicillin-d6 Sodium include:
Flucloxacillin: Another beta-lactam antibiotic used to treat infections caused by susceptible Gram-positive bacteria.
Dicloxacillin: A beta-lactam antibiotic similar to methicillin but with a broader spectrum of activity.
Oxacillin: A beta-lactam antibiotic used to treat penicillin-resistant Staphylococcus aureus
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and studies of drug metabolism. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis of the compound in various biological and chemical systems.
Propiedades
Fórmula molecular |
C17H19N2NaO6S |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
Clave InChI |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])C(=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[O-].[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


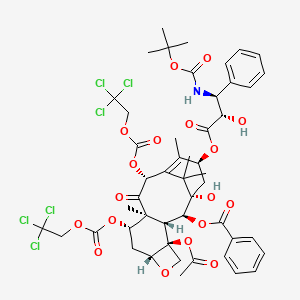
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

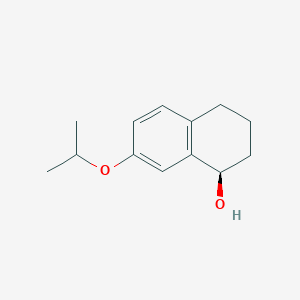

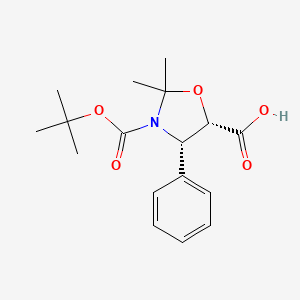
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
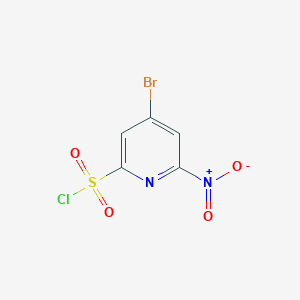
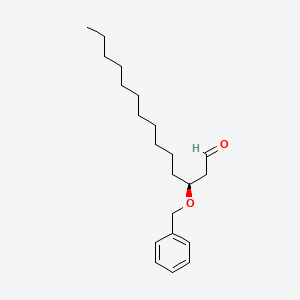
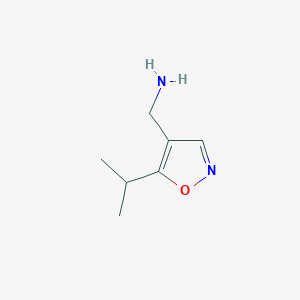
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
